Bis-(3-methoxyphenyl)disulfide

Description

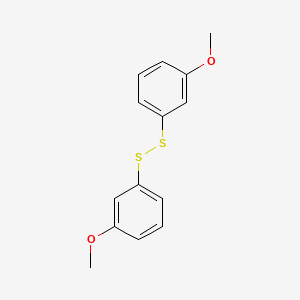

Bis-(3-methoxyphenyl)disulfide (C₁₄H₁₄O₂S₂) is an organosulfur compound featuring two 3-methoxyphenyl groups connected by a disulfide (-S-S-) bond. The methoxy (-OCH₃) substituent at the para position of each aromatic ring confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

CAS No. |

59014-89-0 |

|---|---|

Molecular Formula |

C14H14O2S2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1-methoxy-3-[(3-methoxyphenyl)disulfanyl]benzene |

InChI |

InChI=1S/C14H14O2S2/c1-15-11-5-3-7-13(9-11)17-18-14-8-4-6-12(10-14)16-2/h3-10H,1-2H3 |

InChI Key |

PAIHSSYGQXJHKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)SSC2=CC=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-(3-methoxyphenyl)disulfide can be synthesized through the oxidation of 3-methoxythiophenol. A common method involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis-(3-methoxyphenyl)disulfide can undergo further oxidation to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: 3-methoxythiophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis-(3-methoxyphenyl)disulfide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.

Biology: In biological research, disulfide compounds are studied for their role in redox biology and as potential therapeutic agents.

Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers with unique properties, such as high refractive index materials.

Mechanism of Action

The mechanism of action of bis-(3-methoxyphenyl)disulfide involves the cleavage and formation of disulfide bonds. This redox activity is crucial in various biochemical processes, including the regulation of protein function and cellular signaling pathways. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and modulation of redox states.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Bis-(2-methoxyphenyl)disulfide (CAS 13920-94-0) and Bis-(4-methoxyphenyl)disulfide (CAS 5335-87-5) are positional isomers differing in methoxy group placement. Key distinctions include:

- Electronic Effects : The 3-methoxy group is meta-directing, while 2- and 4-methoxy groups are ortho/para-directing, altering reactivity in electrophilic substitution reactions .

- Molecular Geometry : Steric hindrance in the 2-methoxy derivative may reduce stability compared to the 3- and 4-isomers.

- Applications : Bis-(4-methoxyphenyl)disulfide is documented in polymer synthesis for electrical conductivity studies, whereas the 3-methoxy variant’s applications remain less explored .

Table 1: Positional Isomers of Methoxyphenyldisulfide

| Compound | CAS Number | Molecular Weight | Key Properties |

|---|---|---|---|

| Bis-(2-methoxyphenyl)disulfide | 13920-94-0 | 278.39 | Ortho-directing, steric hindrance |

| Bis-(3-methoxyphenyl)disulfide | Not provided | 278.39 | Meta-directing, moderate steric effects |

| Bis-(4-methoxyphenyl)disulfide | 5335-87-5 | 278.39 | Para-directing, high symmetry |

Substituent Variations

Chlorinated Analogs

Key differences:

- Electron-Withdrawing Effects : Chlorine reduces electron density, increasing oxidative stability but decreasing nucleophilicity compared to methoxy-substituted analogs .

- Biological Activity : Chlorinated disulfides exhibit fungicidal and antitumor properties, whereas methoxy derivatives may prioritize biocompatibility in drug delivery systems .

Hydroxyphenyl Analogs

Contrasts include:

- Acidity: Hydroxyl groups enable pH-responsive behavior in polymers, unlike the non-ionizable methoxy group .

- Applications: Used in dual-stimuli-responsive (pH/glutathione) drug carriers, whereas methoxy derivatives might favor stability in non-aqueous environments .

Table 2: Substituent Impact on Disulfide Properties

| Compound | Substituent | Key Characteristics | Applications |

|---|---|---|---|

| This compound | -OCH₃ | Electron-donating, moderate stability | Polymers, potential therapeutics |

| Bis-(2,3-dichlorophenyl)disulfide | -Cl | Oxidative stability, bioactivity | Antifungal agents |

| Bis-(4-hydroxyphenyl)disulfide | -OH | pH-responsive, hydrophilic | Drug delivery systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.